L-161240
Overview
Description
L-161240 is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an oxazole ring, a carboxamide group, and a dimethoxy-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-161240 typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde, propylamine, and other reagents necessary for forming the oxazole ring and carboxamide group. Common synthetic routes could involve:
Formation of the oxazole ring: This might be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the carboxamide group: This could involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
L-161240 can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound could be used as a building block for synthesizing more complex molecules.
Biology: It might be studied for its biological activity, including potential therapeutic effects.
Medicine: The compound could be investigated for its potential as a drug candidate for treating various diseases.
Industry: It might find applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of L-161240 would depend on its specific biological or chemical activity. This could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxazole derivatives, carboxamides, and dimethoxy-substituted phenyl compounds. Examples could include:
- (4r)-2-(3,4-Dimethoxyphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
- (4r)-2-(3,4-Dimethoxy-5-Methylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
Uniqueness
The uniqueness of L-161240 lies in its specific substitution pattern and the combination of functional groups, which might confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4R)-2-(3,4-dimethoxy-5-propylphenyl)-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKRIGJIQRXQD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=CC(=C1)C2=N[C@H](CO2)C(=O)NO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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